N-Methylstenantherine
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Overview
Description
N-Methylstenantherine is a chemical compound belonging to the class of aporphine alkaloids These alkaloids are known for their diverse biological activities and are often found in various plant species
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylstenantherine typically involves the N-methylation of stenantherine, another aporphine alkaloid. One common method for N-methylation is the use of dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of nitro compounds followed by methylation. This approach uses inexpensive and readily available nitro compounds as starting materials and employs catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen gas .
Chemical Reactions Analysis
Types of Reactions
N-Methylstenantherine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions often involve hydrogenation using catalysts like Pd/C or Raney nickel.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of Pd/C or Raney nickel.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like THF or DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce demethylated or partially reduced products .
Scientific Research Applications
N-Methylstenantherine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex alkaloids and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-Methylstenantherine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
Stenantherine: The parent compound of N-Methylstenantherine, sharing a similar aporphine structure.
N-Methylcoclaurine: Another N-methylated aporphine alkaloid with comparable biological activities.
N-Methylisococlaurine: A structurally related compound with distinct pharmacological properties .
Uniqueness
This compound stands out due to its unique combination of structural features and biological activities. Its N-methyl group enhances its stability and alters its interaction with molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
119060-81-0 |
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Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(6aR)-1,2,3-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C20H23NO4/c1-21-9-8-12-16-13(21)10-11-6-5-7-14(22)15(11)17(16)19(24-3)20(25-4)18(12)23-2/h5-7,13,22H,8-10H2,1-4H3/t13-/m1/s1 |
InChI Key |
JEGHXPQPATUVSK-CYBMUJFWSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=C(C(=C2OC)OC)OC)C(=CC=C4)O |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=C(C(=C2OC)OC)OC)C(=CC=C4)O |
Origin of Product |
United States |
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